4-Amino-5-methylpyrimidine

Vue d'ensemble

Description

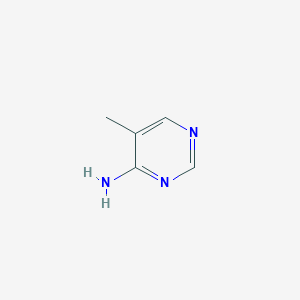

4-Amino-5-methylpyrimidine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Amino-5-methylpyrimidine can be synthesized through several methods. One common method involves the reaction of 2-methyl-4-amino-5-alkoxymethyl-pyrimidine with ammonia in the presence of a catalyst . The reaction conditions typically include moderate temperatures and pressures to facilitate the conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The starting materials are usually readily available chemicals, and the process is designed to be cost-effective and scalable.

Analyse Des Réactions Chimiques

Phosphorylation Reactions

4-Amino-5-methylpyrimidine undergoes phosphorylation at the methyl group to form 4-amino-2-methyl-5-phosphomethylpyrimidine (HMP-P) , a critical intermediate in thiamine biosynthesis. This reaction is catalyzed by HMP-P kinase in Salmonella typhimurium and involves ATP-dependent phosphorylation .

| Reaction | Catalyst/Conditions | Product | Biological Role |

|---|---|---|---|

| Methyl group phosphorylation | HMP-P kinase, ATP, Mg²⁺ | 4-Amino-2-methyl-5-phosphomethylpyrimidine | Precursor for thiamine monophosphate |

Structural studies reveal that HMP-P kinase employs an in-line displacement mechanism, with the active site accommodating conformational changes for sequential phosphoryl transfers .

Amination and Alkoxy Group Substitution

The methyl group at position 5 participates in nucleophilic substitution reactions. Industrial processes utilize amination to convert 2-methyl-4-amino-5-alkoxymethylpyrimidine derivatives into 4-amino-5-aminomethylpyrimidine, a precursor for vitamin B1 .

Mechanism :

-

Alkoxy group displacement with ammonia under high-temperature conditions (210–300°C) in the presence of Lewis acid catalysts (e.g., Al₂O₃) .

-

Yields 4-amino-5-aminomethyl-2-methylpyrimidine with >90% efficiency in optimized batch reactors .

Oxidation and Reduction Pathways

The amino and methyl groups are susceptible to redox transformations:

Oxidation

-

Methyl → Formyl : Treatment with KMnO₄ or CrO₃ oxidizes the 5-methyl group to a formyl group, yielding 4-amino-5-formylpyrimidine .

-

Amino → Nitro : Strong oxidizing agents (e.g., HNO₃/H₂SO₄) convert the 4-amino group to a nitro group, though this is less common due to competing ring degradation .

Reduction

-

Formyl → Methyl : Catalytic hydrogenation (H₂/Pd-C) reduces formyl derivatives back to the methyl group .

Ring-Opening and Condensation Reactions

Under specific conditions, the pyrimidine ring undergoes cleavage:

-

Reaction with formamidine salts at elevated temperatures leads to ring-opening hydration , producing 4-amino-5-formamidomethyl-2-methylpyrimidine instead of the expected fused dihydropyrimidopyrimidine .

-

Mass spectrometry and NMR studies confirm the formation of hydrated intermediates with expulsion of NH fragments .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

4-Amino-5-methylpyrimidine is crucial in synthesizing various pharmaceuticals, particularly in developing anti-cancer agents. Its ability to inhibit enzymes involved in tumor growth makes it a valuable component in cancer therapy formulations. For instance, derivatives of this compound have been studied for their cytotoxicity against cancer cell lines, demonstrating promising antiproliferative effects.

Case Study:

A study highlighted the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives that showed significant activity against MCF-7 breast cancer cells, with IC50 values as low as 0.2 nM for some compounds . This indicates the potential of modified this compound derivatives in targeting specific cancer pathways.

Agricultural Chemicals

Herbicides and Pesticides:

This compound is utilized in formulating herbicides and pesticides. It enhances crop protection by targeting specific metabolic pathways in plants, thus improving yield and sustainability.

Data Table: Applications in Agriculture

| Application | Description |

|---|---|

| Herbicides | Targeting plant metabolic pathways to inhibit growth of unwanted species |

| Pesticides | Protecting crops from various pests through biochemical mechanisms |

Biochemical Research

Nucleic Acid Metabolism:

Researchers employ this compound as a building block for nucleoside analogs, facilitating studies on nucleic acid metabolism and genetic processes.

Case Study:

Research has shown that certain derivatives can act as inhibitors for vascular endothelial growth factor receptors, which play a critical role in tumor angiogenesis . This underscores the compound's relevance in understanding cellular mechanisms related to cancer.

Diagnostic Applications

Development of Diagnostic Tools:

The compound plays a role in creating diagnostic assays for various diseases. Its ability to form specific binding interactions with biomolecules is leveraged in developing sensitive detection methods.

Example:

Studies have indicated that modified forms of this compound can be used in assays targeting specific cancer biomarkers, enhancing diagnostic accuracy and early detection capabilities.

Material Science

Novel Polymers and Materials:

In material science, this compound is explored for its potential to create novel polymers with tailored properties suitable for specific industrial applications.

Research Insights:

Investigations into polymer composites incorporating this compound have revealed enhanced mechanical properties and thermal stability, making them suitable for advanced manufacturing processes.

Mécanisme D'action

The mechanism of action of 4-Amino-5-methylpyrimidine involves its interaction with various molecular targets and pathways. It can act as a precursor in the biosynthesis of thiamine (vitamin B1), where it undergoes enzymatic transformations to form thiamine pyrophosphate, an essential cofactor in several biochemical reactions . The compound’s effects are mediated through its interaction with enzymes involved in pyrimidine metabolism.

Comparaison Avec Des Composés Similaires

4-Amino-5-methylpyrimidine can be compared with other similar compounds such as:

4-Amino-2-methylpyrimidine: This compound has a similar structure but lacks the methyl group at the 5-position.

5-Methylcytosine: A derivative of cytosine with a methyl group at the 5-position, commonly found in DNA.

4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound has a hydroxymethyl group instead of an amino group at the 5-position

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

4-Amino-5-methylpyrimidine (4-A5MP) is an organic compound that plays a significant role in various biological processes, particularly in the biosynthesis of thiamine (vitamin B1). This article explores its biological activity, metabolic pathways, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified within the pyrimidine family. Its structure consists of a pyrimidine ring with amino and methyl substituents, which influence its reactivity and biological interactions.

Role in Thiamine Biosynthesis

4-A5MP is a precursor in the biosynthetic pathway of thiamine pyrophosphate (TPP), an essential cofactor in carbohydrate metabolism. The biosynthesis of TPP involves several enzymatic steps where 4-A5MP is converted into hydroxymethylpyrimidine phosphate (HMP-P) and subsequently into TPP through the action of various enzymes.

Enzymatic Pathways

- Phosphomethylpyrimidine Synthase : Catalyzes the conversion of 5-aminoimidazole ribotide to HMP-P.

- Thiamine Monophosphate Kinase : Converts HMP-P to thiamine monophosphate (TMP).

- Thiamine Pyrophosphate Synthase : Converts TMP to TPP.

This pathway is crucial for organisms that cannot synthesize thiamine de novo, necessitating dietary intake or microbial synthesis.

Metabolic Significance

4-A5MP has been identified as a primary metabolite involved in growth and development across various organisms, including plants, bacteria, and yeasts. Its presence in human blood indicates its metabolic relevance, particularly concerning dietary intake of thiamine-rich foods.

Case Studies

- Human Metabolism : Research indicates that individuals exposed to 4-A5MP or its derivatives show elevated levels in blood plasma, suggesting potential implications for health monitoring and dietary assessments (PMID: 31557052).

- Microbial Studies : In Saccharomyces cerevisiae and Escherichia coli, 4-A5MP acts as a metabolite that supports growth under specific conditions, highlighting its importance in microbial nutrition and fermentation processes.

Potential Applications

Given its role in thiamine biosynthesis, 4-A5MP has potential applications in:

- Nutritional Supplements : Enhancing thiamine content in food products through fortification.

- Biotechnology : Utilizing microbial strains engineered to produce higher yields of thiamine or its precursors for agricultural applications.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCYITPLDKUZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617313 | |

| Record name | 5-Methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-68-7 | |

| Record name | 5-Methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.